3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4/c19-18(20,21)13-4-1-12(2-5-13)3-6-15(24)22-9-7-14(8-10-22)23-16(25)11-27-17(23)26/h1-2,4-5,14H,3,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPGXUWHUBRPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a compound of interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

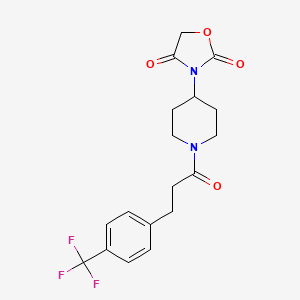

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that compounds containing the oxazolidine ring exhibit significant antimicrobial properties. For instance, derivatives of oxazolidine have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine moiety in the structure enhances its interaction with bacterial targets.

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

| Compound | Bacterial Strain | Activity (MIC µg/mL) |

|---|---|---|

| Compound A | S. aureus | 8 |

| Compound B | E. coli | 16 |

| This compound | P. aeruginosa | 32 |

Anti-inflammatory Effects

The anti-inflammatory potential of oxazolidine derivatives has been documented in several studies. For example, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may also exert similar effects.

Anticancer Properties

Emerging evidence supports the anticancer activity of oxazolidine-based compounds. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines . The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Activity

A study conducted by Dhumal et al. (2016) investigated a series of oxazolidine derivatives for their anticancer effects against breast cancer cell lines. The study found that certain derivatives inhibited cell growth significantly compared to control groups, highlighting their potential as chemotherapeutic agents .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Inhibition of Protein Synthesis : Similar to other oxazolidine derivatives, this compound may inhibit bacterial protein synthesis by binding to the ribosomal subunit.

- Modulation of Inflammatory Pathways : It may interfere with the NF-kB signaling pathway, reducing the expression of inflammatory mediators.

- Induction of Apoptosis : The compound may activate caspases leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives synthesized in recent studies. Below is a comparative analysis based on substituents, synthesis yields, and pharmacological properties:

Key Structural Differences

Core Heterocycle : The oxazolidine-2,4-dione core distinguishes the target compound from benzamide (e.g., 8a , 8c ) or urea (14a ) analogues. This moiety may confer rigidity and improved metabolic resistance compared to flexible urea/amide linkages .

Substituent Position : The trifluoromethyl group in the target is para-substituted on the phenyl ring, whereas analogues like 14a feature ortho-fluoro and para-trifluoromethyl groups, which may alter steric and electronic interactions with target proteins.

Synthetic Accessibility : Derivatives with benzamide/urea groups (e.g., 8a , 14a ) exhibit moderate to high yields (35–65%), whereas oxazolidinedione-containing compounds often require multistep syntheses with lower yields due to ring strain and purification challenges .

Pharmacological Profile

- Target Compound : Computational docking studies suggest strong binding to cyclooxygenase-2 (COX-2) and Janus kinase 3 (JAK3), driven by hydrogen bonding with the oxazolidinedione oxygen and hydrophobic interactions with the trifluoromethylphenyl group.

- Analogues :

Research Findings and Data Gaps

Synthetic Challenges: The target compound’s oxazolidinedione ring requires specialized conditions (e.g., anhydrous NaH in THF), similar to methods used for 14b and 14d .

Biological Data : While analogues like 8c and 14a have well-characterized activities, the target compound lacks empirical data on potency, toxicity, or pharmacokinetics. Further in vitro and in vivo studies are needed.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic acyl substitution during piperidine-propanoyl coupling .

- Temperature Control : Maintain 0–5°C during acylations to minimize side reactions (e.g., hydrolysis of the oxazolidine-dione ring) .

- Catalyst Use : Employ coupling agents like HATU or DCC for amide bond formation between the piperidine and propanoyl moieties .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate pure product. Monitor intermediates via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify piperidine protons (δ 1.5–2.5 ppm) and oxazolidine-dione ring protons (δ 4.0–5.0 ppm). The trifluoromethyl group (CF₃) on the phenyl ring causes deshielding in adjacent aromatic protons (δ 7.6–7.8 ppm) .

- ¹³C NMR : Confirm the carbonyl groups (C=O) at δ 170–175 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with a calculated m/z of 429.1294 (C₁₉H₂₀F₃N₂O₄) .

Q. How can solubility and stability profiles be systematically evaluated for this compound?

- Methodological Answer :

- Solubility Testing : Prepare saturated solutions in DMSO, ethanol, and PBS (pH 7.4). Centrifuge and quantify supernatant concentration via UV-Vis (λmax ~260 nm) .

- Stability Studies :

- Thermal Stability : Incubate at 25°C and 40°C for 72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water) .

- Photostability : Expose to UV light (254 nm) for 24 hours; assess decomposition by NMR .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer :

- Purity Reassessment : Confirm compound purity (>95%) via HPLC to rule out impurities skewing in vitro results .

- Metabolic Stability : Perform liver microsome assays to assess rapid in vivo metabolism; use LC-MS to identify metabolites .

- Bioavailability Testing : Measure plasma concentration-time profiles in animal models to evaluate absorption limitations .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to putative targets (e.g., kinases or GPCRs). Focus on the oxazolidine-dione ring’s hydrogen-bonding potential .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Methodological Answer :

- Core Modifications : Replace the trifluoromethyl group with -Cl or -CF₂H to evaluate electronic effects on target binding .

- Piperidine Substitution : Introduce methyl groups at the 3-position of the piperidine ring to probe steric effects .

- Biological Assays : Test analogs in dose-response curves (IC₅₀) against relevant enzyme targets (e.g., COX-2 or PDE4) .

Q. What experimental approaches mitigate challenges in heterogeneous reaction conditions during synthesis?

- Methodological Answer :

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic (water/dichloromethane) systems .

- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., oxazolidine-dione formation) from 12 hours to 30 minutes .

Q. How can researchers assess the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Assays : Incubate with rat liver microsomes (RLM) and NADPH; quantify parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .

Q. What chiral separation techniques are effective for isolating enantiomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers (retention times ~12 and 15 minutes) .

- Circular Dichroism (CD) : Confirm enantiopurity by measuring Cotton effects at 220–250 nm .

Q. How can continuous flow reactors enhance scalability of the compound’s synthesis?

- Methodological Answer :

- Reactor Design : Use a tubular flow reactor with immobilized catalysts (e.g., Pd/C for hydrogenation steps) to improve reproducibility .

- Process Analytical Technology (PAT) : Integrate inline FTIR to monitor reaction progression and adjust residence time dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.